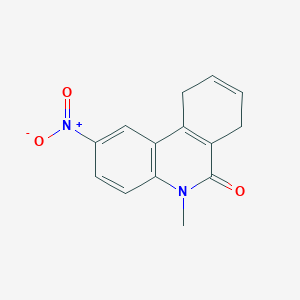
5-Methyl-2-nitro-7,10-dihydrophenanthridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-nitro-7,10-dihydrophenanthridin-6(5H)-one is a synthetic organic compound that belongs to the phenanthridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nitro-7,10-dihydrophenanthridin-6(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group into the phenanthridinone core.
Methylation: Addition of a methyl group to the phenanthridinone structure.
Cyclization: Formation of the dihydrophenanthridinone ring system.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-nitro-7,10-dihydrophenanthridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-nitro-7,10-dihydrophenanthridin-6(5H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Phenanthridinone: The parent compound with similar structural features.
Nitrophenanthridinone: Compounds with nitro groups in different positions.
Methylphenanthridinone: Compounds with methyl groups in different positions.
Uniqueness
5-Methyl-2-nitro-7,10-dihydrophenanthridin-6(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phenanthridinone derivatives.
Properties
CAS No. |
917877-17-9 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-methyl-2-nitro-7,10-dihydrophenanthridin-6-one |
InChI |
InChI=1S/C14H12N2O3/c1-15-13-7-6-9(16(18)19)8-12(13)10-4-2-3-5-11(10)14(15)17/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
JAKAZYRZVIZMDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C(C1=O)CC=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















